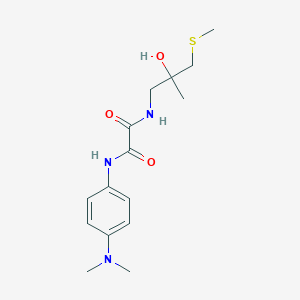

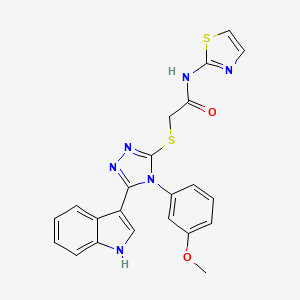

![molecular formula C21H26ClN3O3S B2497762 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1216412-60-0](/img/structure/B2497762.png)

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan-2-carboxamide and thiazole compounds involves various chemical reactions, highlighting the complexity and versatility of these molecules. For example, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases lead to different derivatives through ring opening and substitution reactions, demonstrating the reactivity of similar compounds under various conditions (Remizov et al., 2019).

Molecular Structure Analysis

The molecular and electronic structures of thiazole-based heterocyclic amides have been characterized using techniques such as IR, NMR, XRD, and DFT modeling. These studies provide detailed insights into the atomic arrangement and electronic distribution within similar molecules, which are critical for understanding the chemical behavior and potential applications of the compound (Çakmak et al., 2022).

Chemical Reactions and Properties

Research on related furan and thiazole derivatives reveals their ability to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring transformations. These reactions are essential for modifying the chemical structure and properties of these compounds for specific applications. For instance, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole show the potential for electrophilic substitution reactions, which could be relevant for the compound of interest (Aleksandrov et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds

Research has focused on synthesizing novel heterocyclic compounds derived from specific key structures for potential anti-inflammatory, analgesic, antibacterial, and anticancer activities. For instance, novel benzodifuranyl compounds, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Properties

Compounds with furan and thiazole structures have been investigated for their antimicrobial and anticancer properties. For example, some synthesized 1,2,4-triazole Schiff base and amine derivatives have shown effective antiurease and antioxidant activities (Sokmen et al., 2014).

Chemical Reactions and Methodologies

Hydrolytic Reactions

Studies on the hydrolytic opening of specific rings in organic compounds provide insights into reaction mechanisms and potential for creating new compounds with desired functionalities (Shemchuk et al., 2010).

Efficient Synthesis Techniques

Efficient domino strategies for synthesizing polyfunctionalized compounds, such as benzofuran-4(5H)-ones and cinnoline-4-carboxamides, showcase advanced methodologies in organic chemistry that could be applicable to a wide range of compounds for various scientific applications (Ma et al., 2014).

properties

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S.ClH/c1-2-16-6-7-17-19(15-16)28-21(22-17)24(20(25)18-5-3-12-27-18)9-4-8-23-10-13-26-14-11-23;/h3,5-7,12,15H,2,4,8-11,13-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJJRRZBFBOQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

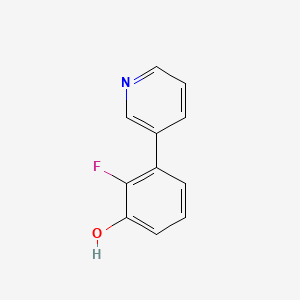

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

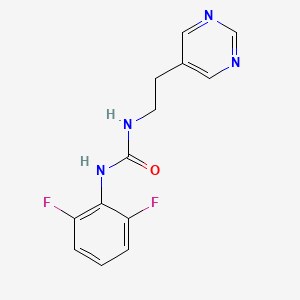

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)

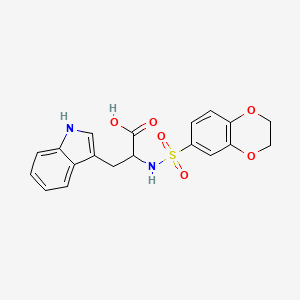

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)